PQR620: A Technical Overview of a Novel Dual mTORC1/mTORC2 Inhibitor
PQR620: A Technical Overview of a Novel Dual mTORC1/mTORC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PQR620, a potent, selective, and brain-penetrant dual inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1) and complex 2 (mTORC2). PQR620 has demonstrated significant anti-tumor activity in various preclinical cancer models and shows promise in the treatment of neurological disorders. This document summarizes its mechanism of action, key preclinical data, and detailed experimental protocols from pivotal studies.
Core Mechanism of Action
PQR620 is an ATP-competitive inhibitor that targets the kinase domain of mTOR, effectively blocking the signaling of both mTORC1 and mTORC2.[1] Unlike allosteric inhibitors like rapamycin and its analogs (rapalogs), which primarily inhibit mTORC1, dual mTORC1/mTORC2 inhibitors like PQR620 offer a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway.[2][3] This pathway is a critical regulator of cell growth, proliferation, metabolism, and survival, and its overactivation is a common feature in many cancers and neurological diseases.[1][4]
The inhibition of mTORC1 by PQR620 leads to the reduced phosphorylation of downstream effectors such as p70 S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), which are crucial for protein synthesis and cell growth.[2] The concurrent inhibition of mTORC2 results in the decreased phosphorylation of AKT at serine 473 (p-AKT S473), a key event in the full activation of AKT, thereby further disrupting pro-survival signaling.[2]
Below is a diagram illustrating the central role of PQR620 in the mTOR signaling cascade.
Caption: PQR620 inhibits both mTORC1 and mTORC2 signaling pathways.
Quantitative Preclinical Data
PQR620 has been evaluated in a range of in vitro and in vivo models, demonstrating its potency and selectivity. The following tables summarize key quantitative data from published studies.
In Vitro Potency and Selectivity
| Parameter | Value | Cell Line/Assay | Reference |
| mTOR Binding Affinity (Kd) | 6 nM | Enzymatic Assay | [5][6] |
| mTOR Kinase Activity (Ki) | 10.8 nM | Biochemical Assay | [7] |
| Selectivity (mTOR vs. PI3Kα) | >1000-fold | Enzymatic Binding Assays | [8] |
| p-AKT (S473) Inhibition IC50 | 0.2 µM | A2058 Melanoma Cells | [8] |
| p-S6 (S235/236) Inhibition IC50 | 0.1 µM | A2058 Melanoma Cells | [8] |
| Median IC50 in Lymphoma Cell Lines | 250 nM | 56 Lymphoma Cell Lines | [2] |
In Vivo Pharmacokinetics in Mice
| Parameter | Value | Dosing | Reference |
| Maximum Concentration (Cmax) in Plasma | 4.8 µg/mL | 50 mg/kg, oral | [5][6] |
| Maximum Concentration (Cmax) in Brain | 7.7 µg/mL | 50 mg/kg, oral | [5][6] |
| Time to Maximum Concentration (Tmax) in Plasma and Brain | 30 minutes | 50 mg/kg, oral | [4][5][6] |
| Half-life (t1/2) in Plasma and Brain | ~5 hours | 50 mg/kg, oral | [4][5][6] |
| Brain-to-Plasma Ratio | ~1.6 | Not Specified | [9] |
In Vivo Efficacy
| Cancer Model | Treatment | Outcome | Reference |
| Ovarian Carcinoma (OVCAR-3) Xenograft | Daily oral dosing | Significant tumor growth inhibition | [4][5][6][7] |
| Non-Small Cell Lung Cancer (NSCLC) Xenograft | Daily oral dosing | Potent inhibition of primary tumor growth | [10] |
| Lymphoma Xenograft | Single agent and in combination with Venetoclax | Anti-tumor activity validated | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments conducted with PQR620.
Cell Viability and Apoptosis Assays
Objective: To determine the anti-proliferative and apoptotic effects of PQR620 on cancer cell lines.
Protocol:
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Cell Culture: Lymphoma cell lines were cultured in RPMI-1640 medium supplemented with 10% or 20% fetal bovine serum, 1% penicillin/streptomycin, and 1% L-glutamine at 37°C in a 5% CO2 humidified atmosphere.
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Drug Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of PQR620 for 72 hours.
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Viability Assessment: Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was read on a plate reader.
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Apoptosis Analysis: Apoptosis was assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining. Cells were treated with PQR620 for 48 hours, then washed and stained with Annexin V-FITC and PI before analysis.
Western Blot Analysis
Objective: To confirm the inhibition of mTORC1 and mTORC2 signaling pathways by PQR620.
Protocol:
-
Protein Extraction: Cells were treated with PQR620 for the indicated times and concentrations. Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using the BCA Protein Assay Kit (Thermo Fisher Scientific).
-
SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
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Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p-AKT (Ser473), AKT, p-S6 (Ser235/236), S6, p-4E-BP1 (Thr37/46), 4E-BP1, and a loading control (e.g., GAPDH or β-actin).
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Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of PQR620 in a mouse model.
Protocol:
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Animal Model: Severe combined immunodeficient (SCID) mice were used.
-
Tumor Implantation: Cancer cells (e.g., OVCAR-3, primary NSCLC cells) were subcutaneously injected into the flanks of the mice.
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Treatment: Once tumors reached a palpable size (e.g., ~100 mm³), mice were randomized into treatment and control groups. PQR620 was administered daily by oral gavage. The control group received the vehicle.
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Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²) / 2.
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Endpoint: The study was terminated when tumors in the control group reached a predetermined size. Tumors were then excised for further analysis (e.g., Western blot, immunohistochemistry).
The following diagram outlines a typical in vivo experimental workflow.
Caption: A standard workflow for in vivo xenograft studies.
Applications in Neurological Disorders
Beyond its applications in oncology, PQR620's ability to cross the blood-brain barrier has made it a candidate for treating neurological disorders characterized by mTOR hyperactivation.[3][4] Preclinical studies have shown that PQR620 can attenuate epileptic seizures in a mouse model of tuberous sclerosis complex (TSC) and reduce levels of mutant huntingtin protein in cell models of Huntington's disease.[3][4][7]
Summary and Future Directions
PQR620 is a promising dual mTORC1/mTORC2 inhibitor with a favorable preclinical profile. Its potent and selective activity, combined with its ability to penetrate the central nervous system, supports its further development for the treatment of various cancers and neurological disorders. Ongoing and future research will likely focus on clinical trials to establish its safety and efficacy in human patients, as well as on identifying predictive biomarkers to guide patient selection. The combination of PQR620 with other targeted therapies, such as the BCL2 inhibitor venetoclax, also represents a promising therapeutic strategy.[2]
References
- 1. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel TORC1/2 Kinase Inhibitor PQR620 Has Anti-Tumor Activity in Lymphomas as a Single Agent and in Combination with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain-penetrant PQR620 mTOR and PQR530 PI3K/mTOR inhibitor reduce huntingtin levels in cell models of HD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Preclinical Characterization of 5-[4,6-Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine (PQR620), a Highly Potent and Selective mTORC1/2 Inhibitor for Cancer and Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The novel, catalytic mTORC1/2 inhibitor PQR620 and the PI3K/mTORC1/2 inhibitor PQR530 effectively cross the blood-brain barrier and increase seizure threshold in a mouse model of chronic epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Anti-Non-Small Cell Lung Cancer Cell Activity by a mTOR Kinase Inhibitor PQR620 - PMC [pmc.ncbi.nlm.nih.gov]
